N-[3-methyl-1-[2-(2-methylpropoxy)phenyl]butyl]-1,1-dioxothian-4-amine
Description
N-[3-methyl-1-[2-(2-methylpropoxy)phenyl]butyl]-1,1-dioxothian-4-amine is a complex organic compound characterized by its unique structural features This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes
Properties
IUPAC Name |
N-[3-methyl-1-[2-(2-methylpropoxy)phenyl]butyl]-1,1-dioxothian-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3S/c1-15(2)13-19(21-17-9-11-25(22,23)12-10-17)18-7-5-6-8-20(18)24-14-16(3)4/h5-8,15-17,19,21H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVSFYZIRCMULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1OCC(C)C)NC2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-1-[2-(2-methylpropoxy)phenyl]butyl]-1,1-dioxothian-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thian-4-amine Backbone: This step involves the reaction of a suitable thian-4-amine precursor with a sulfonyl chloride derivative under basic conditions to introduce the sulfonamide group.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, using an appropriate phenyl halide and a Lewis acid catalyst.
Attachment of the Butyl Substituent: The butyl group is typically introduced through a Grignard reaction, where a butyl magnesium halide reacts with the intermediate compound.
Final Assembly: The final step involves the coupling of the intermediate compounds under controlled conditions to form the target molecule.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-1-[2-(2-methylpropoxy)phenyl]butyl]-1,1-dioxothian-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the butyl chain, depending on the reaction conditions and the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
N-[3-methyl-1-[2-(2-methylpropoxy)phenyl]butyl]-1,1-dioxothian-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-methyl-1-[2-(2-methylpropoxy)phenyl]butyl]-1,1-dioxothian-4-amine exerts its effects is primarily through the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-[3-methyl-1-[2-(2-methylpropoxy)phenyl]butyl]-1,1-dioxothian-4-amine: can be compared with other sulfonamides such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the thian-4-amine backbone and the combination of phenyl and butyl substituents
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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